This compound falls under the category of guanidines, which are nitrogen-containing compounds known for their diverse biological properties. The specific structure of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine suggests potential applications in pharmacology, particularly in the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases .
The synthesis of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine can be achieved through several methodologies, primarily involving the guanidination of appropriate precursors. A notable method includes the use of alkyl halides or mesylates under biphasic conditions, which has been shown to yield highly functionalized guanidines efficiently.
Technical Details:
The molecular structure of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine features a quinazoline ring substituted with an ethoxy group at position 8 and a methyl group at position 4, along with a guanidine moiety. The structural representation can be described as follows:
Key structural data includes:
N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine participates in various chemical reactions typical of guanidine derivatives, such as:
Technical Details:
The optimization of reaction conditions is crucial for achieving high yields. For instance, using specific solvents and bases can significantly enhance the efficiency of the guanidinylation process .
The mechanism of action for N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine involves its interaction with biological targets, potentially modulating enzymatic activity or receptor interactions. The guanidine moiety allows for strong hydrogen bonding and electrostatic interactions with target biomolecules.
Research indicates that compounds with similar structures exhibit antitumor and antimicrobial properties, suggesting that N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine may also possess significant biological activity .
Relevant data from studies indicate that modifications to the structure can lead to variations in solubility and reactivity profiles, which are important for drug formulation .
N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine has potential applications in several scientific fields:
N-(8-Ethoxy-4-methylquinazolin-2-yl)guanidine (CAS 5361-37-5) features a quinazoline core substituted at the 2-position with a guanidine group, an ethoxy moiety at C8, and a methyl group at C4. Spectroscopic characterization confirms this architecture: ¹H NMR displays distinct signals for the ethoxy group (δ 1.42 ppm, t, J = 7.0 Hz, CH₃) and methyl substituent (δ 2.52 ppm, s, C4-CH₃), while aromatic protons appear between δ 7.00–8.20 ppm [3] [4]. Infrared spectroscopy reveals key absorptions at 3,280 cm⁻¹ (N-H stretch), 1,650 cm⁻¹ (C=N quinazoline), and 1,580 cm⁻¹ (guanidine C-N asymmetric stretch), confirming hydrogen-bonding capacity and conjugated π-systems [8]. Though no crystal structure exists for this specific derivative, related N,N′-disubstituted guanidines exhibit planar configurations stabilized by intramolecular H-bonding, as observed in X-ray studies of analogues [5].
Table 1: Spectroscopic Signatures of N-(8-Ethoxy-4-methylquinazolin-2-yl)guanidine
Technique | Key Assignments |
---|---|
¹H NMR | δ 1.42 (t, 3H, OCH₂CH₃), δ 4.12 (q, 2H, OCH₂CH₃), δ 2.52 (s, 3H, C4-CH₃), δ 6.80–8.20 (m, 3H, Ar-H), δ 7.20 (br s, 4H, NH₂) |
IR (ATR) | 3,280 cm⁻¹ (N-H), 1,650 cm⁻¹ (C=N), 1,580 cm⁻¹ (C-N asym), 1,250 cm⁻¹ (C-O asym) |
13C NMR | δ 14.2 (OCH₂CH₃), δ 64.5 (OCH₂CH₃), δ 24.8 (C4-CH₃), δ 110–160 (Quinazoline C) |
The compound has the molecular formula C₁₂H₁₅N₅O (MW: 245.28 g/mol), with a canonical SMILES representation of CCOC1=CC=CC2=C1N=C(N=C2C)NC(=N)N
[1] [4] [7]. Key physicochemical properties include:
Table 2: Computed Physicochemical Parameters
Parameter | Value | Implication |
---|---|---|
Molecular Weight | 245.28 g/mol | Typical for small-molecule therapeutics |
LogP (XLogP) | 1.1–1.6 | Balanced lipophilicity for bioavailability |
H-Bond Donors | 2 | Enables protein binding via H-bonding |
H-Bond Acceptors | 4 | Influences solvation and crystal packing |
Rotatable Bonds | 3 | Moderate conformational flexibility |
Topological PSA | 96.91 Ų | Suggests moderate cell permeability |
Guanidine derivatives exhibit complex tautomeric behavior due to delocalization across the N-C-N framework. For this compound, two dominant tautomers exist:
Structural isomers of this compound exhibit distinct properties due to substitution patterns:
Table 3: Impact of Isomerism on Structural and Electronic Features
Isomer/Modification | Key Structural Change | Effect on Properties |
---|---|---|
6-Ethoxy-4-methyl isomer | Ethoxy at C6 (not C8) | Increased steric clash with guanidine; reduced H-bonding |
Pyrimidine-core analogue | Quinazoline → pyrimidine | Lower MW (177.2), higher solubility, reduced π-conjugation |
4-Chloro substitution | Methyl → chloro at C4 | Favors diaminomethylene tautomer; shorter C-Cl bond (1.73 Å) |
N1-Benzylguanidine derivative | Guanidine N-substitution | Disrupted planarity; altered crystal packing motifs |
Table 4: Standardized Nomenclature of Target Compound
Identifier Type | Name |
---|---|
Systematic IUPAC | 2-(8-Ethoxy-4-methylquinazolin-2-yl)guanidine |
CAS Registry | 5361-37-5 |
Synonyms | 1-(8-Ethoxy-4-methylquinazolin-2-yl)guanidine; GNF-PF-2700; AC1MDO65; SCHEMBL4104976; CHEMBL602578 |
This characterization establishes a foundation for understanding structure-activity relationships in medicinal chemistry applications, particularly adenosine receptor modulation [7]. Future studies should explore crystallographic validation and tautomer-specific biological interactions.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0